(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid
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Overview
Description
(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the oxolane ring and the carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxolane ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be employed to replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid: Known for its stability and ease of removal.
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid: Another Fmoc-protected amino acid with similar applications.
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiophene-3-carboxylic acid: A compound with a thiophene ring, used in similar synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the oxolane ring, which can impart different reactivity and properties compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S,3R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-19(17)11-22-21(25)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYFLPWFCPFNJ-IEBWSBKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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